1-(3,4-Dichlorophenyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Piperazine and its derivatives, including 1-(3,4-Dichlorophenyl)piperazine, show a wide range of biological and pharmaceutical activity .

- They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

- Numerous methods have been reported for the synthesis of substituted piperazines .

- Piperazine-containing hybrid heterocycles have been studied for their potential as anticancer agents .

- The piperazine moiety is a central structure in numerous synthetic and natural compounds, showing a wide range of biological activities .

- Several patents have been approved for the anticancer activity of piperazine heterocycles .

- 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]piperazine has been extensively studied for its potential therapeutic applications.

- The compound has shown promising results in preclinical studies for the treatment of obesity, addiction, and neurodegenerative disorders.

- Piperazine has been used in the synthesis of novel 3,3’- (piperazine-1,4-diylbis (arylmethylene))bis (4-hydroxy-2 H -chromen-2-one)s .

- This was achieved via a condensation reaction between piperazine, 4-hydroxycoumarin, and various aldehydes .

Pharmaceutical Chemistry

Cancer Research

Treatment of Obesity, Addiction, and Neurodegenerative Disorders

Synthesis of Novel Heterocycles

H1 Antihistamine Group of Drugs

- Piperazine has been used in the synthesis of novel 3,3’- (piperazine-1,4-diylbis (arylmethylene))bis (4-hydroxy-2 H -chromen-2-one)s .

- This was achieved via a condensation reaction between piperazine, 4-hydroxycoumarin, and various aldehydes .

- Piperazine is often found in drugs or in bioactive molecules .

- It is useful for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry .

- Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .

Synthesis of Novel Heterocycles

Kinase Inhibitors and Receptor Modulators

Pharmaceutical Applications

- Piperazine has been used in the synthesis of novel 3,3’- (piperazine-1,4-diylbis (arylmethylene))bis (4-hydroxy-2 H -chromen-2-one)s .

- This was achieved via a condensation reaction between piperazine, 4-hydroxycoumarin, and various aldehydes .

- Piperazine is often found in drugs or in bioactive molecules .

- It is useful for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry .

- Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .

- Cyclizine, a piperazine derivative, belongs to the H1 antihistamine group of drugs .

- It shows pharmacological properties such as anti-inflammatory, anti-allergic, and anti-platelet effects .

Synthesis of Novel Heterocycles

Kinase Inhibitors and Receptor Modulators

Pharmaceutical Applications

Preparation of trans-N-{4-[2-(4-(2,3-dichlorophenyl)piperazine-1-yl)ethyl]cyclohexyl}-N’,N’-dimethylurea hydrochloride

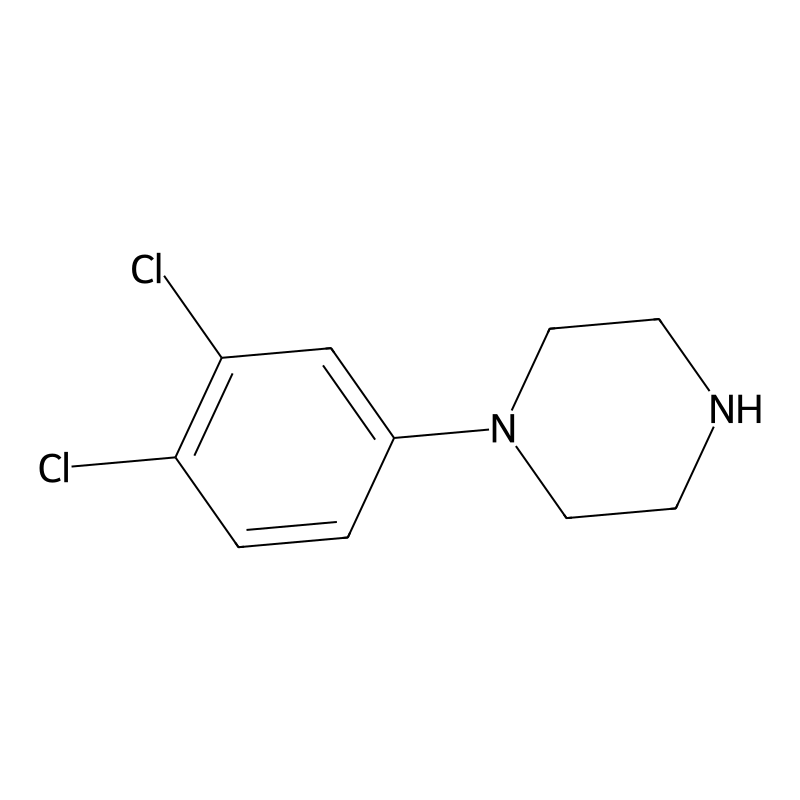

1-(3,4-Dichlorophenyl)piperazine is a chemical compound characterized by a piperazine ring substituted with a dichlorophenyl group. Its molecular formula is C10H10Cl2N2, and it has a molecular weight of approximately 233.11 g/mol. The compound is known for its structural similarity to various psychoactive substances and has been studied for its potential pharmacological effects, particularly in the context of neuropharmacology and medicinal chemistry.

Currently, there is no documented information on the specific mechanism of action of DCPP. However, research on other piperazine derivatives suggests potential mechanisms depending on the application. For instance, some piperazines exhibit antidepressant activity through interaction with neurotransmitters [].

- Alkylation: The piperazine nitrogen atoms can be alkylated to form quaternary ammonium salts.

- Acid-base reactions: The basic nature of the piperazine nitrogen allows it to react with acids to form hydrochloride salts, such as 1-(3,4-dichlorophenyl)piperazine hydrochloride.

- Substitution reactions: The aromatic ring can participate in electrophilic substitution reactions due to the electron-withdrawing effect of the chlorine substituents.

Research indicates that 1-(3,4-Dichlorophenyl)piperazine exhibits notable biological activities, including:

- Antidepressant Effects: It has been investigated for its potential antidepressant properties, likely due to its interaction with serotonin receptors .

- Antinociceptive Activity: Studies have shown that this compound may possess antinociceptive (pain-relieving) properties in various pain models .

- Neuropharmacological Effects: It may influence dopaminergic and serotonergic systems, which are critical in mood regulation and anxiety disorders .

The synthesis of 1-(3,4-Dichlorophenyl)piperazine typically involves several methods:

- Direct Amine Formation: This method involves the reaction of 3,4-dichlorobenzyl chloride with piperazine in the presence of a base.

- Reduction Reactions: Reduction of appropriate precursors can yield the desired compound.

- Alkylation Techniques: Using alkyl halides in the presence of piperazine can also produce this compound effectively .

1-(3,4-Dichlorophenyl)piperazine finds applications in various fields:

- Pharmaceutical Development: It is used as an intermediate in the synthesis of various psychoactive drugs and compounds with potential therapeutic effects.

- Research Tool: The compound serves as a reference standard in studies examining the pharmacological profiles of similar piperazine derivatives.

Interaction studies involving 1-(3,4-Dichlorophenyl)piperazine often focus on its binding affinity to neurotransmitter receptors. Notable interactions include:

- Serotonin Receptors: It has been shown to interact with serotonin receptors (5-HT), which may mediate its antidepressant effects.

- Dopamine Receptors: Preliminary studies suggest it may also interact with dopamine receptors, contributing to its psychoactive properties .

Several compounds share structural similarities with 1-(3,4-Dichlorophenyl)piperazine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)piperazine | Chlorine substitution on the para position | Exhibits different receptor binding profiles |

| 1-(3-Fluorophenyl)piperazine | Fluorine substitution on the meta position | Potentially different pharmacokinetic properties |

| 1-(2-Methylphenyl)piperazine | Methyl group on the ortho position | May exhibit unique metabolic pathways |

| 1-(2,5-Dimethoxyphenyl)piperazine | Methoxy groups at ortho and para positions | Known for hallucinogenic properties |

Uniqueness of 1-(3,4-Dichlorophenyl)piperazine

The presence of two chlorine atoms at the meta positions distinguishes 1-(3,4-Dichlorophenyl)piperazine from other piperazine derivatives. This unique substitution pattern significantly influences its biological activity and receptor interactions compared to similar compounds. Its specific effects on serotonin and dopamine systems make it a valuable compound for further research in neuropharmacology and therapeutic applications.

XLogP3

GHS Hazard Statements

H314 (15.22%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (84.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant